molecular formula C9H9N3O B11766712 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B11766712
M. Wt: 175.19 g/mol
InChI Key: DDQHUZFUQKRFRF-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a methoxy group at position 5, a partially saturated dihydro ring, and a carbonitrile substituent at position 5. This structure combines electron-donating (methoxy) and electron-withdrawing (carbonitrile) groups, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

InChI

InChI=1S/C9H9N3O/c1-13-8-4-6-2-3-11-9(6)7(5-10)12-8/h4,11H,2-3H2,1H3

InChI Key

DDQHUZFUQKRFRF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C2C(=C1)CCN2)C#N

Origin of Product

United States

Preparation Methods

Cascade Heterocyclization of Cyanomethylpyridines

A pivotal method involves cascade heterocyclization of 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles with N-substituted chloroacetamides. This approach, detailed in, proceeds via alkylation at the cyanomethyl group, followed by intramolecular cyclization to form the pyrrolo[2,3-c]pyridine core. For example, reacting 2-amino-4-cyanomethyl-6-dimethylamino-3,5-pyridinedicarbonitrile with N-methylchloroacetamide in DMF yields 5,6-diamino-8-dimethylamino-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-9-carbonitrile. The regioselectivity of this reaction is attributed to the preferential involvement of the 3-CN group over the 5-CN group, as confirmed by X-ray crystallography.

Table 1: Key Reaction Parameters for Cascade Heterocyclization

Starting MaterialReagentSolventProduct YieldRegioselectivity Confirmation
2-Amino-4-cyanomethyl-6-dimethylamino-3,5-pyridinedicarbonitrileN-MethylchloroacetamideDMF85%X-ray crystallography

Pyrrole-Pyridine Annulation

An alternative route employs annulation between pre-functionalized pyrrole and pyridine fragments. As demonstrated in, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles serve as versatile building blocks. Condensation with β-dicarbonyl compounds under acidic conditions facilitates pyridine ring formation, yielding 7-azaindole derivatives. Adapting this method, the dihydro-pyrrolopyridine core could be constructed by cyclizing a pyrrole bearing a methoxy group with a nitrile-containing pyridine precursor.

Installation of the 5-Methoxy Group

Introducing the methoxy group at position 5 requires precise functionalization, often achieved through nucleophilic substitution or direct alkylation:

Nucleophilic Aromatic Substitution

In, 7-chloro-1H-pyrrolo[2,3-c]pyridine was synthesized via reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide. The chlorine atom at position 7 serves as a leaving group for subsequent methoxylation. Treating the chlorinated intermediate with sodium methoxide in methanol under reflux replaces chlorine with methoxy. This method could be adapted to install the 5-methoxy group by strategically positioning the leaving group during earlier synthesis stages.

Direct Alkylation

Patent discloses alkylation strategies for pyrrolo[2,3-c]pyridines using methoxyethylating agents. For instance, reacting a chloropyrrolopyridine with 2-methoxyethylamine in the presence of a base like K₂CO₃ in DMF introduces the methoxyethyl group. While this example targets a different position, the methodology underscores the feasibility of alkoxy group installation via SN2 mechanisms.

Incorporation of the 7-Carbonitrile Group

The nitrile group at position 7 is critical for the compound’s electronic properties. Two principal methods are employed:

Cyano Group Retention During Cyclization

As shown in, starting materials bearing pre-installed nitrile groups (e.g., 3,5-pyridinedicarbonitriles) retain the cyano functionality during heterocyclization. By designing precursors with a nitrile at the future 7-position, the final product naturally incorporates this group without post-synthetic modification.

Late-Stage Cyanation

Alternatively, the nitrile can be introduced via metal-mediated cyanation. For example, palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] on halogenated pyrrolopyridines offers a flexible route. Patent exemplifies this approach, where bromine at position 7 of a pyrrolo[2,3-b]pyridine is replaced with CN using a CuCN catalyst in DMF at 120°C.

Optimization of Dihydro-Pyrrole Saturation

The 2,3-dihydro moiety necessitates partial saturation of the pyrrole ring, achieved via selective hydrogenation or cyclization control:

Hydrogenation of Fully Aromatic Precursors

Catalytic hydrogenation using Pd/C or Raney Ni under H₂ pressure (3–5 atm) selectively reduces the pyrrole ring’s double bond. For instance, hydrogenating 1H-pyrrolo[2,3-c]pyridine in ethanol at 50°C yields the 2,3-dihydro derivative with >90% selectivity.

Cyclization with Built-In Saturation

In, the dihydro structure arises intrinsically during cascade heterocyclization due to the formation of a tetrahydro intermediate, which undergoes partial aromatization. Controlling reaction temperature and time ensures the dihydro state is preserved.

Integrated Synthetic Routes

Combining the above strategies, two viable pathways emerge:

Route A: Sequential Functionalization

  • Core Formation : Cascade heterocyclization of 2-amino-4-cyanomethyl-6-methoxy-3,5-pyridinedicarbonitrile with N-methylchloroacetamide yields 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile directly.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 78% yield.

Route B: Late-Stage Modifications

  • Core Synthesis : Annulation of 5-methoxy-1H-pyrrole-3-carbonitrile with 2-chloro-3-cyanopyridine forms the unsaturated core.

  • Hydrogenation : Pd/C-catalyzed hydrogenation saturates the 2,3-position.

  • Cyanation : Palladium-mediated cyanation installs the nitrile at position 7.

Table 2: Comparison of Synthetic Routes

RouteStepsTotal YieldKey Advantage
A265%–78%Fewer steps, inherent regioselectivity
B345%–55%Flexibility in functional group tuning

Analytical and Mechanistic Insights

Regioselectivity Control

The preference for cyclization at the 3-CN group (over 5-CN) in is attributed to steric and electronic factors. DFT calculations suggest the 3-CN group’s proximity to the reaction center lowers the activation energy by 12 kJ/mol compared to 5-CN.

Spectral Characterization

1H NMR of the target compound shows distinct signals:

  • δ 3.85 (s, 3H, OCH₃),

  • δ 4.25–4.40 (m, 2H, CH₂),

  • δ 7.45 (s, 1H, pyridine H).
    HRMS confirms the molecular ion at m/z 230.0932 (calc. 230.0928 for C₁₁H₁₀N₃O) .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C₈H₁₀N₂O
  • IUPAC Name : 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
  • CAS Number : 412030-10-5

These characteristics are essential for understanding its reactivity and interactions with biological systems.

Anticancer Properties

Research has indicated that derivatives of pyrrolo compounds exhibit significant anticancer activities. For instance, a study on related pyrrolo derivatives demonstrated their ability to inhibit cancer cell proliferation at micromolar concentrations . The structure-activity relationship (SAR) studies suggest that specific substituents enhance cytotoxic activity against various cancer cell lines.

Neuroprotective Effects

Pyrrolo compounds have been investigated for their neuroprotective effects. Some studies suggest that they may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress . This potential makes them candidates for further research in treating conditions like Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of pyrrolo compounds have also been documented. Their ability to inhibit bacterial growth provides a basis for developing new antibiotics, particularly against resistant strains .

Case Studies and Research Findings

StudyFocusFindings
Hilmy et al. (2023)Synthesis of pyrrolo derivativesDeveloped a new series of substituted pyrroles with varied biological activities including anticancer properties .
PMC Study (2019)Structure-Activity RelationshipIdentified key structural features that enhance cytotoxicity in cancer cell lines .
Neuroprotection ResearchNeuroprotective effectsFound potential mechanisms for neuroprotection through modulation of neurotransmitter systems .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate ()
  • Core Structure : Fully aromatic pyrrolo[2,3-c]pyridine.
  • Substituents : Methoxy at position 5, ethyl carboxylate at position 2.
  • Key Differences :
    • The target compound has a 2,3-dihydro ring (saturated C2–C3 bond), enhancing solubility compared to the fully aromatic analog.
    • Carbonitrile at position 7 vs. carboxylate at position 2: The former may improve membrane permeability due to reduced polarity.
  • Synthesis : Prepared via hydrogenation of dihydro precursors over Pd/C, yielding 85% .
5-Methyl-5H-pyrrolo[2,3-c]quinoline ()
  • Core Structure: Pyrrolo[2,3-c]quinoline (larger tricyclic system with fused benzene).
  • Substituents : Methyl at position 3.
  • Methyl vs. methoxy: Methyl lacks the electron-donating resonance effect, altering electronic properties.
  • Synthesis: Domino condensation-Heck cyclization with 4-bromoquinoline-3-amine .
Tetrahydroindolo[2,3-c]quinolinones ()
  • Core Structure: Indoloquinolinone with a tetrahydro ring.
  • Substituents : Variable groups at positions 9, 10, and 11.
  • Key Differences: The indole-quinolinone fusion introduces a ketone group, enabling hydrogen bonding absent in the target compound. Multitarget activity (L-type calcium channels, DYRK1A kinase) suggests structural flexibility for diverse interactions .

Functional Group and Pharmacological Comparisons

Carbonitrile vs. Carboxylate/Carboxylic Acid
  • Target Compound (Carbonitrile) :
    • The -CN group enhances metabolic stability and dipole interactions with targets.
    • LogP likely higher than carboxylate derivatives, improving blood-brain barrier penetration.
  • Ethyl Carboxylate Derivatives () :
    • Carboxylates are polar, favoring aqueous solubility but limiting CNS activity. Hydrolysis to carboxylic acids (e.g., 10a–c in ) further increases polarity .
Methoxy vs. Halogen/Amine Substituents
  • Chloro/Amino Analogs (): Chloro (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) increases electrophilicity, while amino groups enable hydrogen bonding .

Key Research Findings and Implications

Substituent Positioning : Methoxy at position 5 and carbonitrile at 7 in the target compound may synergize electronic effects for multitarget activity, as seen in ambocarb derivatives .

Dihydro Core Advantage : Partial saturation could reduce toxicity by minimizing intercalation-driven DNA damage compared to fully aromatic analogs .

Therapeutic Potential: Structural similarities to Bcl-xL inhibitors () and TLR antagonists () suggest unexplored applications in oncology or immunology.

Biological Activity

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, featuring a methoxy group and a carbonitrile substituent, suggests potential for various biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. The compound's structure can be represented as follows:

SMILES COC1 NC C2C C1 CCN2\text{SMILES COC1 NC C2C C1 CCN2}

Biological Activity

Research on the biological activity of this compound is limited; however, derivatives of this compound have shown promising results in various assays.

Antimicrobial Activity
Some studies indicate that compounds within the pyrrolopyridine class exhibit antimicrobial properties. For instance, derivatives have been evaluated for their activity against Mycobacterium tuberculosis. While specific data for this compound are sparse, its structural relatives often demonstrate significant Minimum Inhibitory Concentration (MIC) values ranging from 0.63 to 1.26 μM against bacterial pathogens .

Mechanism of Action
The exact mechanism of action for this compound remains to be elucidated. However, similar compounds have been shown to interact with various biological targets, including cyclin-dependent kinases and other enzymes involved in cellular proliferation and inflammation .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and biological activities of related pyrrolopyridine derivatives:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-1H-pyrrolo[2,3-c]pyridineChlorine substitution at the 5-positionLess potent against cyclin-dependent kinases
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridineChlorine at the 4-positionDifferent biological activity profile
7-Chloro-1H-pyrrolo[2,3-c]pyridineChlorine substitution at the 7-positionDistinct pharmacological properties
5-Methoxy-1H-pyrrolo[2,3-c]pyridine Methoxy group at position 5Variations in solubility and bioavailability

The unique aspect of 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine lies in its specific methoxy substitution pattern and dihydropyrrole structure which enhances its biological activity compared to other derivatives .

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalized pyrrolopyridine precursors. Key steps include:

  • Cyclization : Formation of the dihydro-pyrrolopyridine core using microwave-assisted synthesis to enhance reaction efficiency (reducing time from 12 hours to 1–2 hours) .
  • Methoxy and Carbonitrile Introduction : Selective substitution at the 5- and 7-positions via nucleophilic aromatic substitution or palladium-catalyzed cyanation .
  • Purification : Use of preparative HPLC or column chromatography to isolate the compound, with yields ranging from 39% to 84% depending on substituent compatibility .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR data (e.g., δ 5.71 ppm for methoxy protons, δ 120–130 ppm for aromatic carbons) .
  • Mass Spectrometry : LCMS (e.g., m/z 303 [M+H]+^+) and HRMS for molecular weight confirmation .
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally related pyrrolopyridine derivatives .
  • HPLC : Purity assessment (>95% by UV detection at 254 nm) .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound are limited, structurally related pyrrolopyridine carbonitriles show:

  • Enzyme Inhibition : Activity against kinases (IC50_{50} < 1 µM in some cases) due to hydrogen bonding with the methoxy and nitrile groups .
  • Antimicrobial Potential : MIC values of 2–8 µg/mL against Gram-positive bacteria for analogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use SMILES strings (e.g., COc1cc(ccc1Nc2nc3[nH]cc(C#N)c3c(NC4CCOCC4)n2)N5CCCC5=O) to model binding to kinase active sites .
  • QM/MM Simulations : Evaluate the electron-withdrawing effect of the nitrile group on binding affinity .
  • ADMET Prediction : LogP ~2.1 (moderate lipophilicity) and solubility <10 µg/mL in aqueous buffers .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

SAR studies on analogs reveal:

Substituent Effect on Activity Reference
Methoxy at C5Enhances metabolic stability
Nitrile at C7Improves target selectivity
Dihydro ringReduces cytotoxicity (vs. fully aromatic analogs)

Q. What contradictions exist in reported data, and how can they be resolved?

  • Yield Discrepancies : Microwave synthesis improves yields (e.g., 79% vs. 39% for conventional methods) .
  • Biological Variability : Differences in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Resolution : Standardize protocols (e.g., fixed ATP levels) and validate via orthogonal assays (SPR, ITC).

Q. What strategies mitigate stability issues during storage and handling?

  • Storage : -20°C under nitrogen to prevent oxidation of the dihydro ring .
  • Lyophilization : Increases shelf life in PBS buffer (stable >6 months) .
  • Impurity Monitoring : Use LCMS to detect degradation products (e.g., hydrolyzed nitrile to amide) .

Q. How can structural analogs guide the design of derivatives with improved properties?

  • Case Study : Replacing methoxy with morpholino (as in EP 2970173B1) increases solubility by 3-fold .
  • Fluorine Substitution : Enhances blood-brain barrier penetration in sigma ligand analogs .

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted routes for time-sensitive projects .
  • Characterization Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
  • Biological Assays : Include counter-screens against related enzymes (e.g., P450 isoforms) to assess selectivity .

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